molecular formula C13H11N3OS3 B13071003 5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B13071003
M. Wt: 321.4 g/mol
InChI Key: CIFQLVOESHVQRK-UHFFFAOYSA-N
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Description

5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure This compound contains sulfur and nitrogen atoms, making it a member of the thiazole and diazatricyclo families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and diazatricyclo precursors under controlled conditions. The reaction often requires the use of sulfur-containing reagents and catalysts to facilitate the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its sulfur and nitrogen functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the tricyclic structure.

Scientific Research Applications

5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. It may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA and proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific arrangement of sulfur and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11N3OS3

Molecular Weight

321.4 g/mol

IUPAC Name

2-sulfanylidene-3-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3OS3/c17-11-9-7-3-1-2-4-8(7)20-10(9)15-12(18)16(11)13-14-5-6-19-13/h5-6H,1-4H2,(H,15,18)

InChI Key

CIFQLVOESHVQRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=NC=CS4

Origin of Product

United States

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